molecular formula C6H13NO2S B1429057 2,2-Dimethylthiomorpholine 1,1-dioxide CAS No. 1272667-24-9

2,2-Dimethylthiomorpholine 1,1-dioxide

Cat. No.: B1429057
CAS No.: 1272667-24-9
M. Wt: 163.24 g/mol
InChI Key: ACRRAKSSJSYUKQ-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . . It is characterized by the presence of a thiomorpholine ring substituted with two methyl groups and an oxygen atom bonded to the sulfur atom, forming a sulfoxide functional group.

Preparation Methods

The synthesis of 2,2-Dimethylthiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine amino protecting compounds with potassium permanganate under controlled conditions . The oxidation reaction is carried out by adding potassium permanganate portionwise to the reaction system, ensuring good oxidation efficiency and a controlled reaction process. The resulting thiomorpholine 1,1-dioxide amino protecting compound is then hydrolyzed under acidic conditions to yield the final product .

Chemical Reactions Analysis

2,2-Dimethylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: It can be reduced back to the corresponding thiomorpholine derivative.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2-Dimethylthiomorpholine 1,1-dioxide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine 1,1-dioxide involves its interaction with molecular targets through its sulfoxide functional group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The specific pathways and molecular targets involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

2,2-Dimethylthiomorpholine 1,1-dioxide can be compared with other sulfoxide compounds, such as:

    Dimethyl Sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality but different structural properties.

    Methionine Sulfoxide: An oxidized form of the amino acid methionine, which shares the sulfoxide group but has a different biological role.

The uniqueness of this compound lies in its specific thiomorpholine ring structure and the presence of two methyl groups, which influence its reactivity and applications .

Properties

IUPAC Name

2,2-dimethyl-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(2)5-7-3-4-10(6,8)9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRRAKSSJSYUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCS1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272667-24-9
Record name 2,2-dimethyl-1-thiomorpholine-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 2
2,2-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 3
2,2-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 4
2,2-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 5
2,2-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 6
2,2-Dimethylthiomorpholine 1,1-dioxide

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